5-Cyclopropoxy-6-(methylcarbamoyl)nicotinic acid
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Overview
Description
5-Cyclopropoxy-6-(methylcarbamoyl)nicotinic acid: is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol . This compound is a derivative of nicotinic acid, which is known for its various applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-6-(methylcarbamoyl)nicotinic acid involves multiple steps, including the formation of the cyclopropoxy and methylcarbamoyl groups. One common method involves the reaction of nicotinic acid derivatives with appropriate reagents to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and cyclopropanation, followed by purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the cyclopropoxy group may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methylcarbamoyl group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
Chemistry: 5-Cyclopropoxy-6-(methylcarbamoyl)nicotinic acid is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-(methylcarbamoyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Nicotinic acid: A precursor and simpler form of the compound.
Isonicotinic acid: An isomer with different functional groups.
Picolinic acid: Another isomer with distinct properties.
Uniqueness: 5-Cyclopropoxy-6-(methylcarbamoyl)nicotinic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy and methylcarbamoyl groups make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
Molecular Formula |
C11H12N2O4 |
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Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-(methylcarbamoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-12-10(14)9-8(17-7-2-3-7)4-6(5-13-9)11(15)16/h4-5,7H,2-3H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
FGHRWNMNCURSPX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=N1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
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